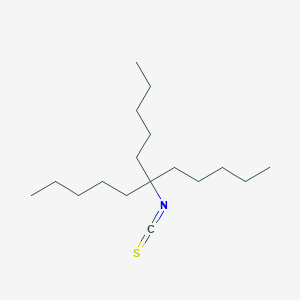
6-Isothiocyanato-6-pentylundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isothiocyanato-6-pentylundecane is an organic compound with the molecular formula C17H33NS. It is a member of the isothiocyanate family, which are known for their biological activity and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Isothiocyanato-6-pentylundecane can be synthesized through several methods. One common method involves the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate salts, which are then desulfurized to yield isothiocyanates . Another method involves the reaction of phenyl isothiocyanate with corresponding amines under mild conditions and nitrogen protection .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of solvent, reaction conditions, and purification processes are optimized to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Isothiocyanato-6-pentylundecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions to form thioureas and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioureas, and various substituted derivatives .
Applications De Recherche Scientifique
6-Isothiocyanato-6-pentylundecane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential use in drug development and as a chemopreventive agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Isothiocyanato-6-pentylundecane involves its interaction with various molecular targets and pathways. It can induce stress response pathways that restore cellular redox and protein homeostasis, contributing to the resolution of inflammation. At higher concentrations, it can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl isothiocyanate
- Sulforaphane
- Benzyl isothiocyanate
Uniqueness
6-Isothiocyanato-6-pentylundecane is unique due to its specific structure, which imparts distinct physical and chemical properties. Its long alkyl chain differentiates it from other isothiocyanates, potentially influencing its reactivity and biological activity .
Propriétés
Numéro CAS |
919474-70-7 |
|---|---|
Formule moléculaire |
C17H33NS |
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
6-isothiocyanato-6-pentylundecane |
InChI |
InChI=1S/C17H33NS/c1-4-7-10-13-17(18-16-19,14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3 |
Clé InChI |
DLZHCLKZCOVPML-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCCC)(CCCCC)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-dichloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12628959.png)
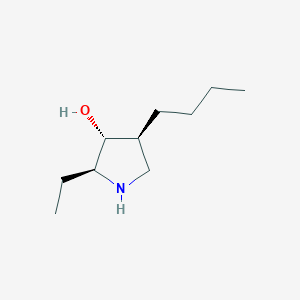
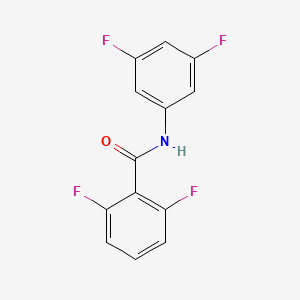

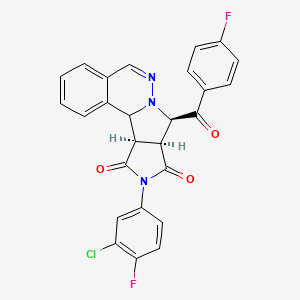
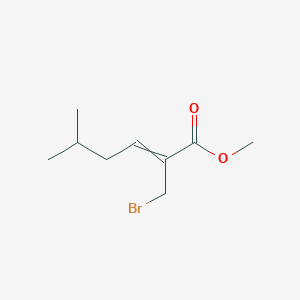
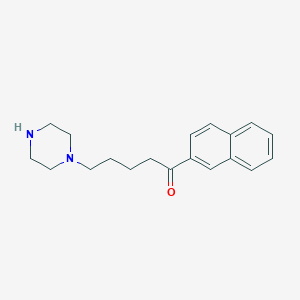
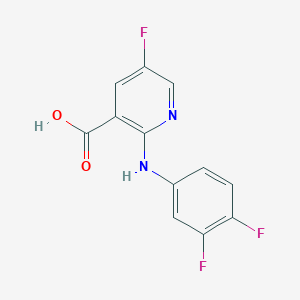
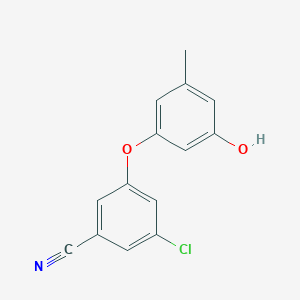
![Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate](/img/structure/B12629014.png)

![2-methoxy-4-[(E)-{2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B12629044.png)


